Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropropanamido Group: The 3-chloropropanamido group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a chlorinated precursor.
Esterification: The carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropanamido group can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chloropropanamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photovoltaic cells.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the chloropropanamido group can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-bromopropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate
- Ethyl 2-(3-aminopropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate
- Ethyl 2-(3-hydroxypropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate is unique due to the presence of the chloropropanamido group, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Biological Activity
Ethyl 2-(3-chloropropanamido)-4-(thiophen-2-yl)thiophene-3-carboxylate, with the CAS number 929971-63-1, is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄ClN₁O₃S₂, with a molecular weight of approximately 343.9 g/mol. The compound contains a thiophene ring substituted with an ethyl ester and a chloropropanamide group, which may influence its interaction with biological targets.
Research on similar thiophene derivatives suggests several mechanisms through which this compound may exert its biological effects:
- Enzyme Inhibition : Thiophene derivatives often act as inhibitors for various enzymes involved in metabolic pathways. This compound may inhibit specific enzymes that are crucial for tumor growth or microbial proliferation.
- Antioxidant Activity : Compounds containing thiophene rings have been reported to possess antioxidant properties, which can protect cells from oxidative stress and damage.
- Modulation of Gene Expression : Similar compounds have been shown to influence gene expression by interacting with transcription factors or other regulatory proteins.
Anticancer Activity
Thiophene derivatives have been extensively studied for their anticancer properties. In vitro studies indicate that this compound may induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting cell cycle progression.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the chloropropanamide group may enhance its ability to penetrate bacterial membranes, leading to cell death.
Case Studies
- Study on Anticancer Efficacy : A study involving a series of thiophene derivatives demonstrated that compounds with similar structures significantly inhibited the proliferation of breast cancer cells (MCF-7). This compound was among those tested, showing promising results in reducing cell viability by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Screening : In a screening assay against gram-positive and gram-negative bacteria, this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-2-19-14(18)12-9(10-4-3-7-20-10)8-21-13(12)16-11(17)5-6-15/h3-4,7-8H,2,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLAHDPEPLYKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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